molecular formula C20H20F3N7O2 B10951484 N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10951484
M. Wt: 447.4 g/mol
InChI Key: JOBWVIVBTVTRGX-UHFFFAOYSA-N
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Description

“N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a benzimidazole ring, and an oxadiazole ring. These structural elements suggest that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the benzimidazole ring via condensation reactions.
  • Construction of the oxadiazole ring through cyclization of appropriate precursors.
  • Coupling reactions to link these rings together.

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for scale-up, ensuring high yields and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound might have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • **N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-12(10-29-8-7-13(2)27-29)9-24-17(31)18-26-16(28-32-18)11-30-15-6-4-3-5-14(15)25-19(30)20(21,22)23/h3-8,12H,9-11H2,1-2H3,(H,24,31)

InChI Key

JOBWVIVBTVTRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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